molecular formula C18H14N2O3 B12914117 methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate CAS No. 55854-85-8

methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate

Cat. No.: B12914117
CAS No.: 55854-85-8
M. Wt: 306.3 g/mol
InChI Key: MEUPTTOZCKHPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate is a heterocyclic compound featuring a fused indolizinoquinoline core. The structure includes a methyl ester group at the C7 position, a methyl substituent at C8, and a ketone at C9 (Figure 1).

The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications. For example, related derivatives in patents (e.g., pyrido[1,2-b]pyridazine analogs) are synthesized via condensation of piperidine derivatives with aldehydes, followed by cyclization . Structural characterization of these compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

CAS No.

55854-85-8

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate

InChI

InChI=1S/C18H14N2O3/c1-10-13(18(22)23-2)8-15-16-12(9-20(15)17(10)21)7-11-5-3-4-6-14(11)19-16/h3-8H,9H2,1-2H3

InChI Key

MEUPTTOZCKHPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Reagents/Conditions Notes
1 Formation of indolizinoquinoline core Cyclization of quinoline derivatives with appropriate amine or aldehyde precursors Often involves acid or base catalysis
2 Introduction of 8-methyl substituent Alkylation using methylating agents such as methyl iodide or methyl triflate Requires regioselective control
3 Oxidation to 9-oxo group Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or other peracids Epoxidation followed by ring-opening to yield keto functionality
4 Esterification at 7-carboxyl position Treatment with methanol under acidic or basic catalysis Methyl ester formation confirmed by NMR and IR spectroscopy

Representative Synthetic Route

A representative synthetic route reported involves:

  • Starting from 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylic acid, which is first synthesized via cyclization and oxidation steps.
  • The carboxylic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) to yield the methyl ester derivative, this compound.

Reaction Conditions and Yields

Reaction Step Typical Conditions Yield (%) Purification Method
Cyclization Heating in polar solvents (e.g., DMF, DMSO) with acid/base catalyst 60-75 Recrystallization or column chromatography
Methylation Room temperature to reflux, methyl iodide, base (e.g., K2CO3) 70-85 Chromatography
Oxidation m-CPBA in dichloromethane, 0-25°C 65-80 Extraction and recrystallization
Esterification Methanol, acid catalyst, reflux 80-90 Distillation or recrystallization

Analytical Characterization During Preparation

  • NMR Spectroscopy: Used to confirm the presence of methyl groups, keto functionality, and ester moiety.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • IR Spectroscopy: Identifies characteristic carbonyl stretches for keto and ester groups.
  • Chromatography: Employed for purification and monitoring reaction progress.

Research Findings and Optimization

  • The use of m-chloroperbenzoic acid (m-CPBA) is critical for selective oxidation at the 9-position, enabling the formation of the 9-oxo group without over-oxidation or degradation of the bicyclic system.
  • Esterification under mild acidic conditions preserves the integrity of the sensitive indolizinoquinoline core.
  • Regioselective methylation at the 8-position requires careful control of reaction conditions to avoid side reactions.
  • Multi-step synthesis demands rigorous purification at each stage to ensure high purity of the final compound, which is essential for biological activity studies.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Quinoline derivatives, amines, aldehydes
Key Reagents m-CPBA (oxidation), methyl iodide (alkylation), methanol + acid (esterification)
Reaction Types Cyclization, alkylation, oxidation, esterification
Typical Yields 60-90% per step
Purification Chromatography, recrystallization
Analytical Techniques NMR, MS, IR, chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline ring.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications: Ester vs. Carboxylic Acid

The closest analog is 8-methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid (PubChem CID: unspecified), which replaces the methyl ester with a carboxylic acid group. Key differences include:

Property Methyl Ester Derivative Carboxylic Acid Analog
Solubility Likely higher lipophilicity More polar, ionizable at pH > 4
Bioavailability Enhanced membrane permeability Limited due to ionization
Synthetic Utility Stable under acidic conditions Prone to decarboxylation at high T

The ester group improves pharmacokinetic properties, making it more suitable for drug delivery compared to the carboxylic acid .

Heterocyclic Core Variations

a) Pyrido[1,2-b]pyridazine Derivatives (EP 4374877 A2)

A patent describes (4aS)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (Table 14, ). Key distinctions:

  • Core Structure: Pyrido[1,2-b]pyridazine vs. indolizinoquinoline.
  • Substituents : Fluorophenyl and trifluoromethyl furan groups.
  • Bioactivity : Demonstrated antiviral activity against orthomyxoviruses .
b) Pyrrolo-Pyrazino-Pyridazinediones (EP Patent Bulletin 2021)

Compounds like 10-(di(phenyl)methyl)-4-hydroxy-8,9,9a,10-tetrahydro-7H-pyrrolo[1,2:4,5]pyrazino[1,2-b]pyridazine-3,5-dione feature a tricyclic system with lactam and lactone motifs. Differences include:

  • Electron Density : Additional oxygen atoms in the pyridazinedione core increase hydrogen-bonding capacity.
  • Therapeutic Use: Explicitly noted as orthomyxovirus replication inhibitors .

Crystallographic and Computational Insights

Structural studies of such compounds often rely on programs like SHELXL (for refinement) and ORTEP-3 (for visualization). For example:

  • The methyl ester derivative’s planar indolizinoquinoline core could be confirmed via X-ray crystallography using SHELX .
  • ORTEP-3-generated diagrams would highlight bond angles and steric effects of substituents, critical for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate (referred to as Compound X ) is a derivative of indolizinoquinoline that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

Compound X is characterized by its unique indolizinoquinoline structure, which is known for its ability to interact with biological macromolecules. The presence of the carboxylate group enhances its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

The primary mechanism through which Compound X exerts its biological effects appears to be the inhibition of DNA topoisomerase I (Top1). Top1 is crucial for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks, ultimately resulting in apoptosis in cancer cells.

Inhibition Studies

Research has shown that Compound X acts as a catalytic inhibitor rather than a classical poison. This distinction is important as it implies that the compound may disrupt the normal function of Top1 without forming a stable drug-enzyme-DNA complex, which is typical for many other Top1 inhibitors like camptothecin .

Cytotoxicity

Compound X has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HepG2 (liver)3.3Induction of apoptosis via caspase activation
HCT-116 (colon)23Upregulation of apoptotic proteins
MCF-7 (breast)3.1Downregulation of proliferative markers
A549 (lung)9.96Cell cycle arrest at G2/M phase

These findings indicate that Compound X exhibits potent cytotoxicity across multiple cancer types, suggesting broad-spectrum anti-cancer activity .

In Vivo Studies

In vivo studies involving xenograft models have demonstrated that Compound X not only inhibits tumor growth but also shows a favorable safety profile compared to established chemotherapeutics. For instance, in studies comparing Compound X with topotecan, it was observed that Compound X could be administered at higher doses without significant toxicity .

Pharmacokinetics

Pharmacokinetic studies revealed that Compound X has good oral bioavailability and can effectively penetrate biological barriers, including the blood-brain barrier. This property enhances its potential for treating central nervous system tumors .

Safety and Side Effects

While Compound X shows promising antitumor efficacy, side effects such as gastrointestinal disturbances have been noted during animal studies. Continuous monitoring for adverse effects is essential as clinical trials progress .

Q & A

Q. What are the standard synthetic routes for methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate?

The synthesis typically involves multi-step procedures starting with indolizine or quinoline precursors. For example, intermediates like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be functionalized via nucleophilic substitution or condensation reactions. A common approach includes:

Core scaffold construction : Cyclization of substituted quinolines with indolizine moieties under acidic or basic conditions.

Esterification : Introduction of the methyl carboxylate group via reaction with methyl chloroformate or methanol under reflux.

Purification : Column chromatography (silica gel) and recrystallization from solvents like ethanol or DCM/EtOH mixtures are used to isolate high-purity products .

Q. What spectroscopic and analytical methods are employed to characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and structural integrity.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and molecular packing (if single crystals are obtainable) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological strategies include:

  • Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DCM) and catalysts like triethylamine or Pd-based systems for efficiency .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for enhanced reaction rates.
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., molar ratios, reaction time) .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay variability or compound purity. To address this:

  • Standardize Assays : Use validated protocols (e.g., IC₅₀ determination via MTT assays) with positive controls.
  • Purity Verification : Re-characterize compounds via HPLC and NMR before testing.
  • Statistical Analysis : Apply ANOVA or Fisher’s protected least significant difference to compare datasets .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Adopt a tiered approach:

Laboratory Studies : Assess hydrolysis, photolysis, and biodegradation under controlled conditions (pH, temperature).

Partitioning Analysis : Measure log Kow (octanol-water coefficient) and solubility to predict environmental distribution.

Field Monitoring : Track compound persistence in soil/water systems over time using LC-MS/MS .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Quantitative SAR (QSAR) : Develop regression models correlating substituent properties (e.g., electronegativity, steric bulk) with bioactivity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock.
  • In Vitro Validation : Test derivatives against cell lines or enzymes to confirm computational predictions .

Q. What methodologies are used to evaluate toxicity mechanisms?

  • In Vivo Models : Dose-response studies in rodents (e.g., 25 mice per group) to assess acute/chronic toxicity .
  • Omics Approaches : Transcriptomics/proteomics to identify dysregulated pathways.
  • Ecotoxicology : Test effects on model organisms (e.g., Daphnia magna) at varying concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.